REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH:6]([CH3:11])[C:7](=[O:10])[CH2:8][CH3:9])[C:3]#[N:4].[BH4-].[Na+]>C(O)(C)C>[CH3:1][CH:2]([CH2:5][CH:6]([CH3:11])[CH:7]([OH:10])[CH2:8][CH3:9])[C:3]#[N:4] |f:1.2|
|
Name
|
|
Quantity
|
239 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)CC(C(CC)=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 40 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to -5° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water (1L)
|
Type
|
CUSTOM
|
Details
|
the isopropanol was removed under reduced pressure (30 mm)
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether (1×750 ml, 2×350 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (2×200 ml) and saturated aqueous sodium chloride (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure (30 mm)
|
Type
|
DISTILLATION
|
Details
|
the crude product distilled at 75-80° C.
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)CC(C(CC)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.37 mol | |
AMOUNT: MASS | 212 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |